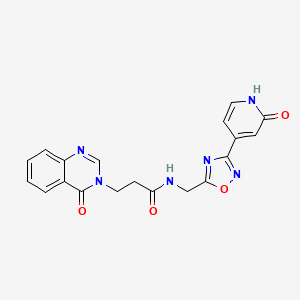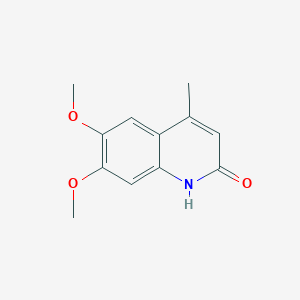
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The benzodioxole moiety suggests the presence of a methylenedioxy functional group, which is a common feature in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit the characteristic planar structure of quinazolines, with the benzodioxole moiety introducing additional steric and electronic effects .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the benzodioxole moiety could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Quinazolines are generally crystalline solids with high melting points .Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Studies have explored the reactivity of quinazoline derivatives in organic synthesis, revealing pathways to novel compounds. For instance, 3-aminoquinoline-2,4-diones react with thiourea or potassium thiocyanate to yield novel thioxo derivatives, demonstrating a molecular rearrangement process when substituted with a benzyl group at position 3, leading to C-debenzylation and formation of imidazoquinolinones (Mrkvička et al., 2010). Additionally, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine and isothiocyanic acid underlines the capacity for cyclization and molecular rearrangement, offering a pathway to new quinazoline skeletons (Klásek et al., 2020).
Catalysis and Green Chemistry
Research has highlighted the synthesis of quinazoline derivatives utilizing green chemistry principles. For example, a novel CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione in water as the solvent showcases an environmentally friendly approach, leveraging CO2 as a reactant for synthesizing key organic intermediates (Rasal & Yadav, 2016).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(1,3-Benzodioxole-5-ylmethyl)quinazoline-2,4(1H,3H)-dione is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the mammalian body.
Mode of Action
It is believed to interact with its target enzyme, potentially altering its activity . This interaction could lead to changes in the production of nitric oxide, thereby influencing various biological processes.
Biochemical Pathways
The compound’s interaction with nitric oxide synthase could affect several biochemical pathways. Nitric oxide plays a role in various pathways, including vasodilation, immune defense, and neurotransmission. Any alteration in nitric oxide production could therefore have wide-ranging effects .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on how it alters the activity of nitric oxide synthase and the subsequent production of nitric oxide. Given nitric oxide’s role in various physiological processes, the effects could be wide-ranging .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-11-3-1-2-4-12(11)17-16(20)18(15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWHVALNDQRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

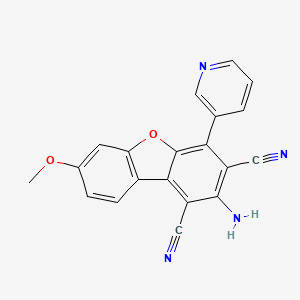
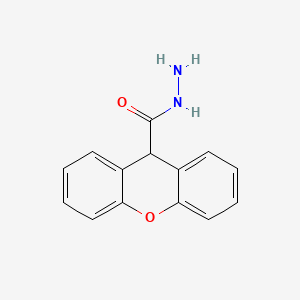

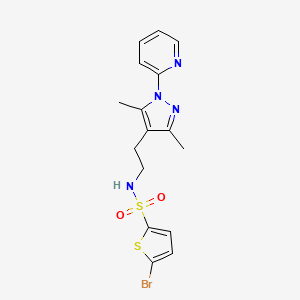
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)
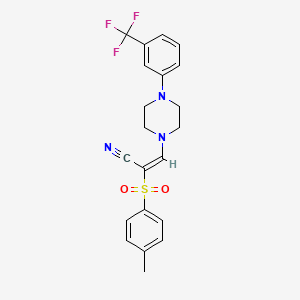
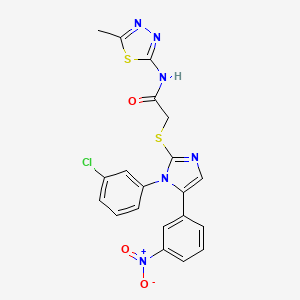
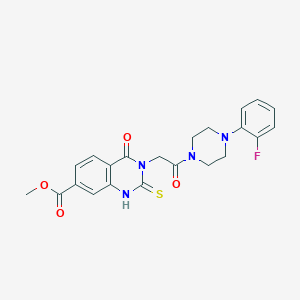
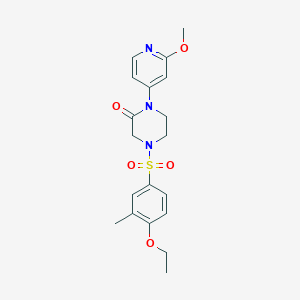

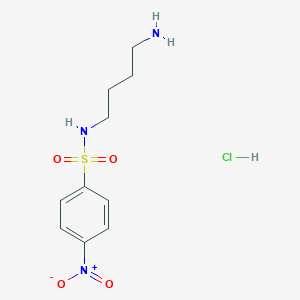
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)
